Belumosudil mesylate (KD025 mesylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Belumosudil mesylate involves several synthetic routes and reaction conditionsThe process typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . Industrial production methods focus on optimizing yield and purity while ensuring the scalability of the process .
化学反応の分析
Belumosudil mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Belumosudil mesylate has a wide range of scientific research applications:
作用機序
Belumosudil mesylate exerts its effects by selectively inhibiting ROCK2. This inhibition disrupts the ROCK2-mediated signaling pathways, which play crucial roles in pro- and anti-inflammatory immune cell responses . By modulating these pathways, Belumosudil mesylate helps to reduce inflammation and fibrosis, thereby alleviating symptoms of cGVHD . The molecular targets and pathways involved include the inhibition of STAT3 phosphorylation and the upregulation of STAT5 phosphorylation, leading to decreased levels of pro-inflammatory cytokines and increased regulatory T cell activity .
類似化合物との比較
Belumosudil mesylate is unique in its selective inhibition of ROCK2 compared to other similar compounds. Some of the similar compounds include:
Ibrutinib: A Bruton’s tyrosine kinase inhibitor used for treating cGVHD.
Ruxolitinib: A Janus kinase inhibitor also used for treating cGVHD.
Calcineurin inhibitors: Such as cyclosporine and tacrolimus, used in combination with corticosteroids for cGVHD.
Belumosudil mesylate stands out due to its specific targeting of ROCK2, which offers a novel approach to managing cGVHD with potentially fewer side effects compared to broader immunosuppressive therapies .
特性
分子式 |
C27H28N6O5S |
---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid |
InChI |
InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22;1-5(2,3)4/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31);1H3,(H,2,3,4) |
InChIキー |
ILQJXEIRBCHLOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。